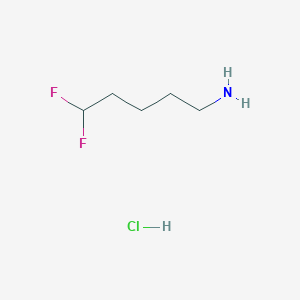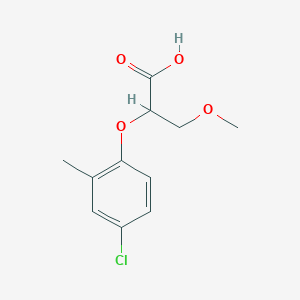
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, also known as MCPA, is a widely used herbicide that is primarily used to control broadleaf weeds in agricultural fields, lawns, and golf courses. It is a member of the phenoxy herbicide family, which also includes 2,4-D and dicamba. MCPA is a selective herbicide, which means it only targets certain types of plants while leaving others unharmed.
科学的研究の応用
- Researchers have investigated its efficacy, environmental impact, and safety profiles in different crops and ecosystems .
- Research focuses on understanding how MCPA interacts with soil microorganisms, aquatic organisms, and non-target plants .
- These studies provide insights into its molecular properties, such as bond lengths, vibrational frequencies, and electronic transitions .
- Understanding microbial pathways and optimizing bioremediation techniques can help mitigate MCPA pollution .
Herbicide and Weed Control
Environmental Contamination Studies
Quantum Chemical Studies
Biological Remediation
Toxicology and Risk Assessment
Phytoremediation and Plant Uptake
作用機序
Target of Action
The primary target of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle and are essential for plant body development .
Mode of Action
MCPA mimics the action of the auxin growth hormone indoleacetic acid (IAA) . When applied at high concentrations, it induces rapid, uncontrolled growth in broad-leaf plants . This uncontrolled growth eventually leads to the death of the plant, a process often referred to as "growing to death" .
Biochemical Pathways
MCPA affects the normal biochemical pathways of auxin action. Under normal conditions, auxins regulate cell division, elongation, and differentiation. When MCPA is introduced, it disrupts these processes, leading to abnormal growth patterns and eventually plant death . The exact biochemical pathways affected by MCPA are still under investigation.
Pharmacokinetics
It is known that mcpa is readily absorbed by plants and is translocated throughout the plant, affecting all parts of the plant .
Result of Action
The result of MCPA action is the death of broad-leaf plants. By mimicking the action of auxins, MCPA causes uncontrolled growth, which disrupts normal plant development and leads to plant death . This makes MCPA an effective herbicide for controlling unwanted broad-leaf plants.
Action Environment
The action of MCPA can be influenced by various environmental factors. For example, the effectiveness of MCPA can be affected by the presence of other chemicals in the environment, the pH of the soil, and the temperature . Additionally, MCPA is considered an environmental contaminant, and its use can have undesired effects on non-target organisms in the environment .
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-7-5-8(12)3-4-9(7)16-10(6-15-2)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSBLWJEYJZDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(COC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2743014.png)
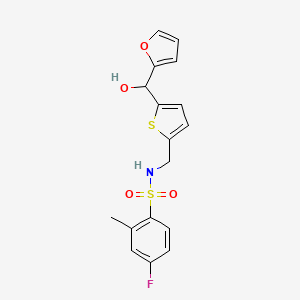
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2743016.png)
![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)
![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)
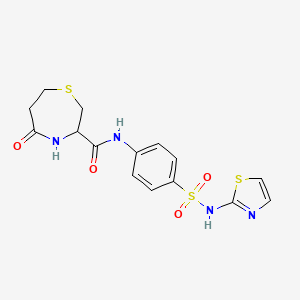
![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)
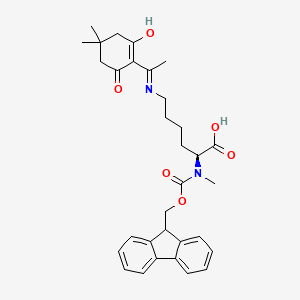
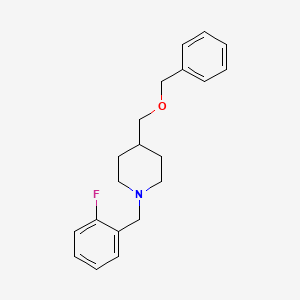
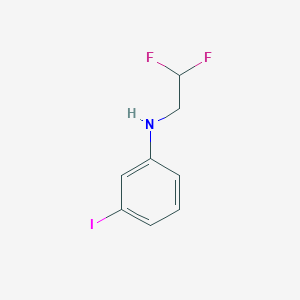
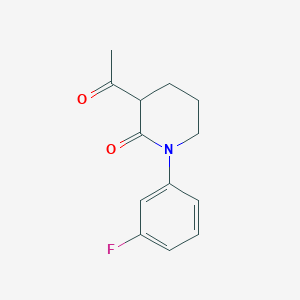
![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)
